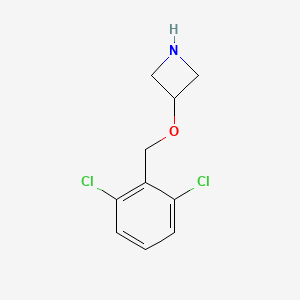
3-((2,6-Dichlorobenzyl)oxy)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((2,6-Dichlorobenzyl)oxy)azetidine: is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the 2,6-dichlorobenzyl group attached to the azetidine ring imparts unique chemical and physical properties to this compound. Azetidines are known for their significant ring strain, which makes them highly reactive and useful in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-((2,6-Dichlorobenzyl)oxy)azetidine can be achieved through several methods. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges that require careful optimization of reaction conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
化学反応の分析
Types of Reactions: 3-((2,6-Dichlorobenzyl)oxy)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The azetidine ring can undergo substitution reactions, where the 2,6-dichlorobenzyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted azetidines.
科学的研究の応用
3-((2,6-Dichlorobenzyl)oxy)azetidine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create complex molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research into its potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.
Industry: It is used in the development of materials with specific properties, such as coatings and adhesives.
作用機序
The mechanism of action of 3-((2,6-Dichlorobenzyl)oxy)azetidine involves its interaction with molecular targets and pathways. The compound’s reactivity is driven by the ring strain of the azetidine ring, which makes it highly reactive under specific conditions. This reactivity allows it to interact with various biological molecules, potentially leading to therapeutic effects.
類似化合物との比較
Other Azetidines: Various azetidine derivatives with different substituents can be compared to 3-((2,6-Dichlorobenzyl)oxy)azetidine in terms of their chemical and physical properties.
Uniqueness: this compound is unique due to the presence of the 2,6-dichlorobenzyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other azetidines and aziridines, allowing for unique applications in research and industry.
特性
分子式 |
C10H11Cl2NO |
|---|---|
分子量 |
232.10 g/mol |
IUPAC名 |
3-[(2,6-dichlorophenyl)methoxy]azetidine |
InChI |
InChI=1S/C10H11Cl2NO/c11-9-2-1-3-10(12)8(9)6-14-7-4-13-5-7/h1-3,7,13H,4-6H2 |
InChIキー |
AGHAGBPQPKVOOL-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)OCC2=C(C=CC=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




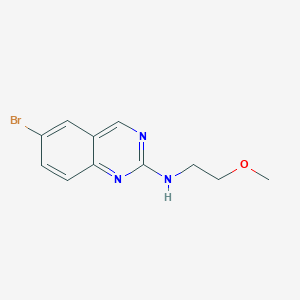
![Bicyclo[2.2.2]oct-5-ene-2-carboxylicacid,3-[(bocamino)-,methylester,(1R,2R,3R,4S)](/img/structure/B13081672.png)
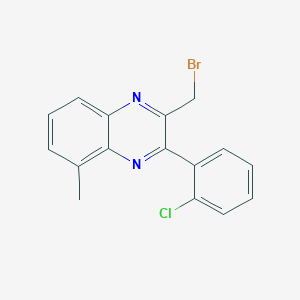

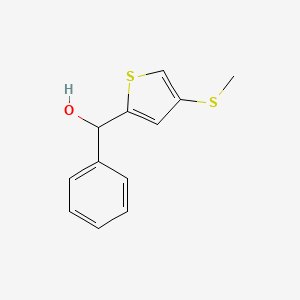

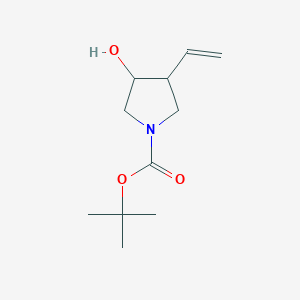
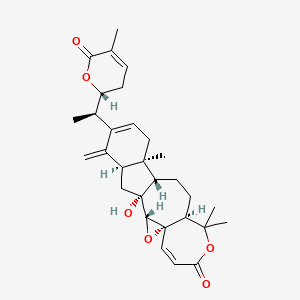
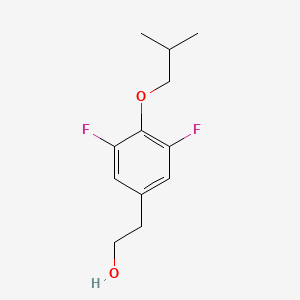
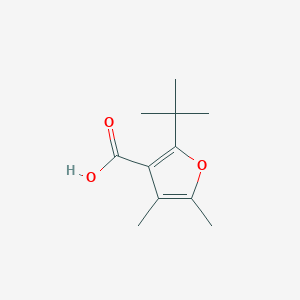
![2-{Hydroxy[(pyrazin-2-yl)amino]methylidene}-2,3-dihydropyridin-3-one](/img/structure/B13081728.png)

